rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups on the cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
2137544-92-2 |
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Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
(1S,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)/t3-,5-/m0/s1 |
InChI Key |
MVNRGPSCFHXBBA-UCORVYFPSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O |
Canonical SMILES |
CC1(CC1C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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